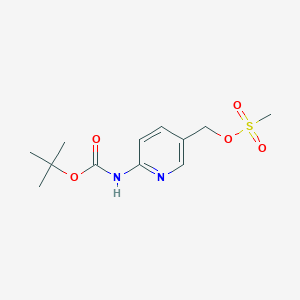![molecular formula C10H14N2O3 B8540932 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol CAS No. 63467-55-0](/img/structure/B8540932.png)
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol is an organic compound characterized by the presence of a nitro group, a methyl group, and an amino group attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol typically involves the reaction of 3-methyl-4-nitroaniline with an appropriate alkylating agent. One common method is the reaction of 3-methyl-4-nitroaniline with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenethyl alcohol
- 2-(4-Nitrophenyl)ethanol
- N-(4-Nitrophenyl)acetamide
Uniqueness
2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol is unique due to the presence of both a nitro group and a methylamino group on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63467-55-0 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(N,3-dimethyl-4-nitroanilino)ethanol |
InChI |
InChI=1S/C10H14N2O3/c1-8-7-9(11(2)5-6-13)3-4-10(8)12(14)15/h3-4,7,13H,5-6H2,1-2H3 |
Clave InChI |
BAMHYYNEQXZACS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


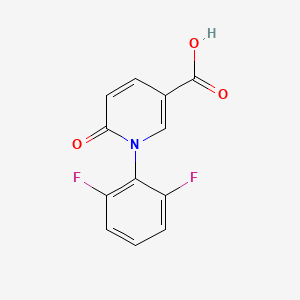
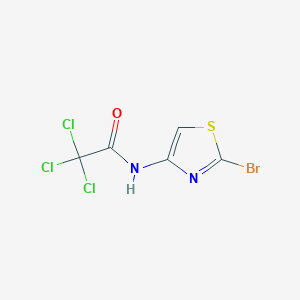
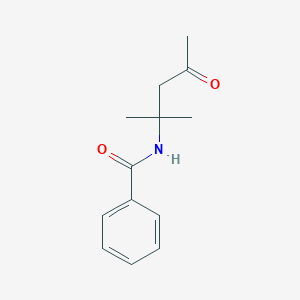
![6-Amino-thieno[2,3-b]pyridine-5-carboxylic acid methyl ester](/img/structure/B8540893.png)
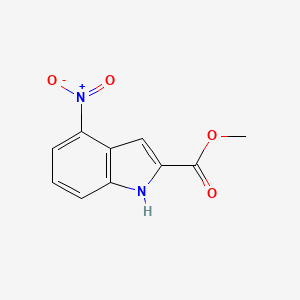
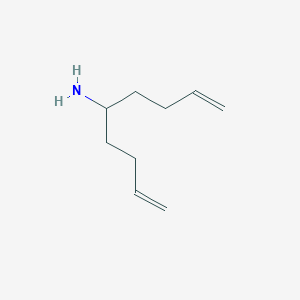
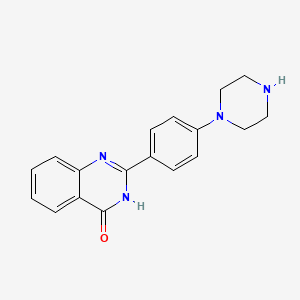

![4-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)butan-1-ol](/img/structure/B8540928.png)
